Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate is a chemical compound with the molecular formula C10H11N3O3 It is known for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes , suggesting that this compound may also act on specific enzymes or receptors in the body.
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been shown to affect signaling pathways within the innate immune system .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives, which this compound is a part of, have been reported as inhibitors of cyclin-dependent kinases (CDKs) involved in cell proliferation . They interact with these enzymes, potentially altering their function .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2 enzyme, suggesting a potential mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-hydroxy-2-methylpyrazolo[3,4-d]pyrimidin-5-yl)acetate
- Ethyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate
- Methyl 2-(7-hydroxy-2-methylpyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Uniqueness
Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-3-8-11-7(5-10(15)16-2)4-9(14)13(8)12-6/h3-4,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIJATMPGNBFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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